

Spectroscopic Data Comparison: 2-(1-Benzothiophen-3-yl)oxirane and Styrene Oxide

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Compound of Interest

Compound Name: 2-(1-Benzothiophen-3-yl)oxirane

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This guide provides a comparative analysis of the spectroscopic data for **2-(1-benzothiophen-3-yl)oxirane** and a common structural alternative, styrene oxide (2-phenyloxirane). The data for **2-(1-benzothiophen-3-yl)oxirane** is predicted based on established principles of spectroscopy, while the data for styrene oxide is derived from publicly available experimental sources. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate the identification and characterization of these compounds.

Introduction

2-(1-Benzothiophen-3-yl)oxirane is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined structural features of a benzothiophene moiety and a reactive oxirane ring. Accurate spectroscopic characterization is crucial for its synthesis, purification, and further application. This guide presents the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and compares it with the known data of styrene oxide, a simpler aryloxirane.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and experimental spectroscopic data for **2-(1-benzothiophen-3-yl)oxirane** and styrene oxide, respectively.



Table 1: ¹H NMR Data (Predicted vs. Experimental)

Compound	Proton Assignment	Expected/Experimental Chemical Shift (δ, ppm)
2-(1-Benzothiophen-3- yl)oxirane (Predicted)	Benzothiophene H (aromatic)	7.2 - 8.2
Oxirane CH	~3.9 - 4.1	
Oxirane CH2	~2.9 - 3.3	
Styrene Oxide (Experimental)	Phenyl H (aromatic)	7.27 - 7.37[1]
Oxirane CH	3.87[1]	_
Oxirane CH2	2.81, 3.16[1]	

Table 2: 13C NMR Data (Predicted vs. Experimental)

Compound	Carbon Assignment	Expected/Experimental Chemical Shift (δ, ppm)
2-(1-Benzothiophen-3- yl)oxirane (Predicted)	Benzothiophene C (aromatic)	120 - 142
Oxirane CH	~52 - 54	
Oxirane CH ₂	~46 - 48	_
Styrene Oxide (Experimental)	Phenyl C (aromatic)	125.5, 128.4, 128.6, 137.6
Oxirane CH	52.3	
Oxirane CH ₂	51.1	

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)



Compound	Functional Group	Expected/Experimental Wavenumber (cm ⁻¹)
2-(1-Benzothiophen-3- yl)oxirane (Predicted)	Aromatic C-H stretch	3000 - 3100
Aliphatic C-H stretch	2900 - 3000	
C=C stretch (aromatic)	1450 - 1600	
Oxirane ring vibrations (C-O-C)	~1250, 850 - 950	
Styrene Oxide (Experimental)	Aromatic C-H stretch	~3037
Aliphatic C-H stretch	~2911, 2988	_
C=C stretch (aromatic)	~1450 - 1600	_
Oxirane ring vibrations (C-O-C)	~1250, 875[2]	

Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

Compound	Expected/Experimental m/z values	Interpretation
2-(1-Benzothiophen-3- yl)oxirane (Predicted)	176	[M] ⁺ (Molecular Ion)
147	[M - CHO]+	
134	[C ₈ H ₆ S] ⁺ (Benzothiophene)	
Styrene Oxide (Experimental)	120	[M] ⁺ (Molecular Ion)
91	[C7H7]+ (Tropylium ion)	
89	[M - CHO - H ₂] ⁺	_

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
- 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of 13C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

 Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

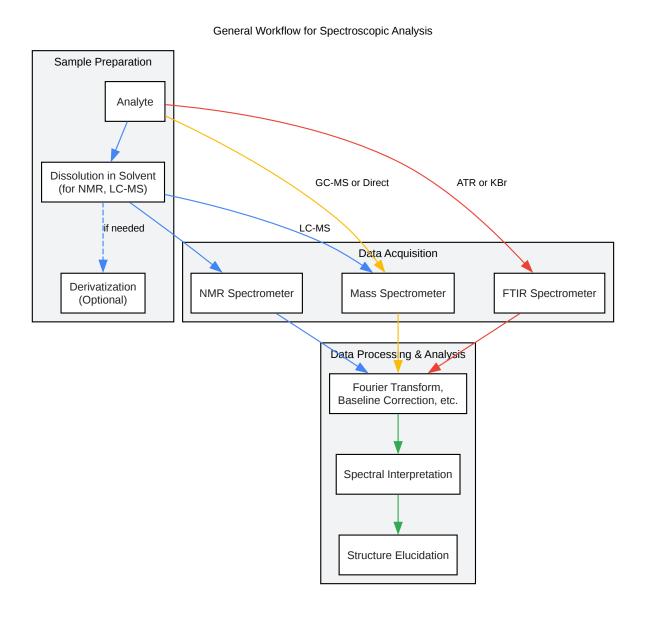


- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis



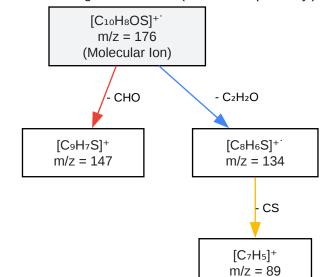


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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Predicted Fragmentation Pathway of 2-(1-Benzothiophen-3-yl)oxirane





Predicted MS Fragmentation of 2-(1-Benzothiophen-3-yl)oxirane

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Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

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References

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- 2. researchgate.net [researchgate.net]
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